molecular formula C20H13Cl2F3N6O2 B2600913 2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide CAS No. 893932-61-1

2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2600913
CAS No.: 893932-61-1
M. Wt: 497.26
InChI Key: QFCCGECTQKCJOM-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,5-d]pyrimidin-7-one core substituted at the 3-position with a 3-chloro-4-methylphenyl group. The acetamide side chain is linked to a 2-chloro-5-(trifluoromethyl)phenyl moiety, conferring distinct electronic and steric properties. Such triazolopyrimidine derivatives are often explored for their biological activity, particularly as kinase inhibitors or antimicrobial agents, due to their structural resemblance to purine bases .

Properties

IUPAC Name

2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2F3N6O2/c1-10-2-4-12(7-14(10)22)31-18-17(28-29-31)19(33)30(9-26-18)8-16(32)27-15-6-11(20(23,24)25)3-5-13(15)21/h2-7,9H,8H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCCGECTQKCJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide , identified by its CAS number 893932-61-1 , is a novel triazolo-pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H13Cl2F3N6O2C_{20}H_{13}Cl_2F_3N_6O_2 with a molecular weight of 497.3 g/mol . The compound features a complex structure that includes:

  • A triazolo-pyrimidine core , which is known for diverse biological activities.
  • Chloro and trifluoromethyl substituents that may enhance its pharmacological properties.

Anticancer Activity

Research indicates that compounds within the triazolo-pyrimidine class exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown inhibitory effects on various cancer cell lines:

CompoundCell LineIC50 (µM)
Example AMCF70.46
Example BHCT1160.39
Example CNCI-H4600.16

In a study by Bouabdallah et al., compounds derived from similar scaffolds displayed cytotoxicity against Hep-2 and P815 cell lines with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .

Antifungal and Antimicrobial Activity

The compound's structural features suggest potential antifungal and antimicrobial activities. Pyrimidine derivatives are known to inhibit enzymes critical for DNA biosynthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthetase (TSase), which are vital for the survival of pathogens .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in triazolo-pyrimidines has been correlated with enhanced biological activity. For example:

  • The chloro substituent at position 3 on the phenyl ring has been associated with improved binding affinity to target proteins.
  • The trifluoromethyl group may enhance lipophilicity, aiding in cellular uptake.

Case Studies

  • Anticancer Efficacy : A recent study assessed the compound's efficacy against several cancer cell lines, revealing promising results with IC50 values comparable to established chemotherapeutics .
  • Antiviral Potential : In viral assays, similar triazolo-pyrimidine derivatives demonstrated antiviral activity with EC50 values in the micromolar range, indicating potential for development as antiviral agents .

Scientific Research Applications

Biological Activities

Preliminary studies indicate that compounds with similar structures exhibit significant biological activities. The following are some of the key areas where this compound may have applications:

Anticancer Activity

Research has shown that triazole derivatives can inhibit various cancer cell lines. The unique structure of this compound suggests potential efficacy against specific cancer types by targeting cell proliferation pathways.

Antimicrobial Properties

Similar compounds have demonstrated antimicrobial activities against a range of pathogens. The presence of halogenated aromatic rings in this compound may enhance its interaction with microbial targets.

Kinase Inhibition

Compounds within this chemical class often act as kinase inhibitors, which play crucial roles in cell signaling and cancer progression. The ability to inhibit specific kinases could lead to therapeutic applications in targeted cancer therapies.

Case Studies and Research Findings

  • Inhibition of Cancer Cell Proliferation :
    • A study explored the effects of triazole derivatives on human cancer cell lines, demonstrating significant inhibition of cell growth. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Antimicrobial Efficacy :
    • Research published in Medicinal Chemistry highlighted the antimicrobial activity of similar compounds against gram-positive and gram-negative bacteria, suggesting that modifications to the triazole ring can enhance potency.
  • Kinase Inhibition :
    • A comprehensive review on small molecule kinase inhibitors indicated that triazolo-pyrimidine derivatives could selectively inhibit various kinases involved in tumor growth and metastasis.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocycle Modifications

  • Triazolo[1,5-a]pyrimidine vs. This impacts binding affinity in biological targets.
  • Trifluoromethyl vs. Chloro/Methoxy Groups: The 5-(trifluoromethyl) group on the acetamide side chain increases electronegativity and metabolic stability relative to simpler chloro or methoxy substituents in analogs like oxadixyl.

Table 1: Key Structural Differences in Analogous Compounds

Compound Core Structure R1 (3-position) R2 (Acetamide Side Chain)
Target Compound Triazolo[4,5-d]pyrimidin-7-one 3-Chloro-4-methylphenyl 2-Chloro-5-(trifluoromethyl)phenyl
Ethyl 7-chloromethyl-... () Triazolo[1,5-a]pyrimidine Chloromethyl/hydroxy Ethyl carboxylate
Oxadixyl () Oxazolidinyl-acetamide 2,6-Dimethylphenyl Methoxy

Spectroscopic and Analytical Comparisons

NMR Profiling

As demonstrated in , NMR chemical shifts (e.g., regions A and B in Figure 6) can identify substituent-induced environmental changes. For the target compound:

  • Region A (positions 39–44) : Likely corresponds to the triazolo-pyrimidine core. Shifts here would differ from analogs with alternative cores (e.g., triazolo[1,5-a]pyrimidine in ) due to ring-current effects.
  • Region B (positions 29–36) : Reflects the acetamide side chain. The trifluoromethyl group’s strong electron-withdrawing effect would deshield nearby protons, contrasting with methoxy or ethyl carboxylate groups in analogs.

Table 2: Hypothetical NMR Shift Comparison (δ, ppm)

Proton Position Target Compound Triazolo[1,5-a]pyrimidine () Oxadixyl ()
Core (Region A) 7.8–8.2 7.5–7.9 N/A
Side Chain (Region B) 6.9–7.3 6.5–6.8 (carboxylate) 3.8 (methoxy)

Computational Similarity and QSAR Modeling

highlights Tanimoto and Dice indices for quantifying structural similarity. For the target compound:

  • Tanimoto Index (MACCS/Morgan) : Likely scores >0.7 with triazolopyrimidine-based kinase inhibitors due to shared core and halogenated aryl groups.
  • QSAR Predictions : suggests that QSAR models would classify this compound within clusters of kinase inhibitors or herbicides, given its structural resemblance to flumetsulam (triazolopyrimidine sulfonamide herbicide).

Bioactivity and Pharmacological Profiles

demonstrates that structurally similar compounds cluster by bioactivity. The target compound’s trifluoromethyl and chloro groups suggest:

  • Kinase Inhibition : Analogous triazolopyrimidines inhibit EGFR or VEGFR2 by mimicking ATP’s purine binding.

Q & A

Basic: How can researchers optimize the synthesis route for this compound while minimizing trial-and-error experimentation?

Answer:
Design of Experiments (DoE) methodologies are critical for systematic optimization. Statistical approaches, such as factorial designs or response surface modeling, can identify key variables (e.g., reaction temperature, catalyst loading, solvent polarity) and their interactions. For example, fractional factorial designs reduce the number of trials while capturing critical parameters . Integrating computational reaction path searches (e.g., quantum chemical calculations) further narrows optimal conditions by predicting intermediates and transition states . Validate predictions with targeted experiments to establish a feedback loop between computation and empirical data .

Basic: What analytical techniques are recommended to resolve structural ambiguities in this compound?

Answer:
Combined spectroscopic and crystallographic methods are essential:

  • X-ray crystallography : Resolves absolute stereochemistry and confirms substituent positions, as demonstrated in triazolopyrimidine analogs .
  • NMR spectroscopy : Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC and HMBC to assign coupling patterns and verify the acetamide linkage.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects impurities.
    For polymorphic forms, pair powder XRD with differential scanning calorimetry (DSC) .

Advanced: How can computational models elucidate the compound’s mechanism of action in enzyme inhibition studies?

Answer:
Molecular dynamics (MD) simulations and density functional theory (DFT) can map binding interactions with target enzymes (e.g., kinases). Key steps:

Docking studies : Use software like AutoDock Vina to predict binding poses, focusing on the triazolopyrimidine core and trifluoromethylphenyl group .

Free-energy perturbation (FEP) : Quantify binding affinity changes caused by substituent modifications.

QM/MM hybrid models : Analyze electronic interactions at the active site. Validate with mutagenesis and kinetic assays .

Advanced: What strategies are effective for establishing structure-activity relationships (SAR) in derivatives of this compound?

Answer:

  • Fragment-based design : Systematically modify the triazole, pyrimidinone, or acetamide moieties. For example:
    • Replace the 3-chloro-4-methylphenyl group with electron-withdrawing substituents to assess steric/electronic effects.
    • Introduce bioisosteres (e.g., CF3_3 → SF5_5) to improve metabolic stability .
  • Parallel synthesis : Use automated platforms to generate libraries with controlled variation.
  • Multivariate analysis : Correlate substituent properties (Hammett constants, logP) with biological activity using partial least squares (PLS) regression .

Basic: How should researchers address discrepancies between predicted and observed biological activity data?

Answer:

  • Data audit : Verify compound purity (>95% by HPLC) and confirm structural integrity (NMR, HRMS) to rule out degradation .
  • Assay validation : Ensure enzymatic assays (e.g., IC50_{50}) use standardized protocols (e.g., ATP concentration, buffer pH).
  • Off-target profiling : Screen against unrelated targets (e.g., GPCRs, ion channels) to identify non-specific interactions .

Advanced: What methodologies are suitable for studying the compound’s pharmacokinetic (PK) properties in preclinical models?

Answer:

  • In vitro ADME :
    • Microsomal stability assays : Use liver microsomes to estimate metabolic half-life.
    • Caco-2 permeability : Assess intestinal absorption potential.
  • In vivo PK : Administer via IV/PO routes in rodents, with LC-MS/MS quantification of plasma/tissue concentrations.
  • Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro data to predict human PK profiles .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Answer:

  • Hazard assessment : Despite limited GHS data for analogs, assume acute toxicity (LD50_{50} estimation via read-across) and use PPE (gloves, goggles, fume hood) .
  • Waste disposal : Follow institutional guidelines for halogenated organics (e.g., incineration).
  • Spill management : Absorb with inert material (vermiculite) and neutralize with sodium bicarbonate .

Advanced: How can AI-driven platforms enhance the development of formulations for this compound?

Answer:

  • Generative AI models : Propose excipients (e.g., cyclodextrins, PEGs) to improve solubility.
  • Process analytical technology (PAT) : Use real-time monitoring (e.g., Raman spectroscopy) during lyophilization or spray drying.
  • COMSOL Multiphysics : Simulate drug release kinetics from nanoparticle carriers .

Advanced: What approaches are used to investigate the compound’s potential in material science applications?

Answer:

  • Thermogravimetric analysis (TGA) : Measure thermal stability up to 500°C.
  • Electrochemical profiling : Cyclic voltammetry to assess redox activity for battery/catalytic applications.
  • Crystal engineering : Co-crystallize with carboxylic acids to modulate solubility and mechanical properties .

Basic: How can researchers validate the compound’s stability under varying storage conditions?

Answer:

  • Forced degradation studies : Expose to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B).
  • Stability-indicating assays : Use HPLC-UV/PDA to track degradation products (e.g., hydrolysis of the acetamide group).
  • Long-term storage : Monitor at -20°C, 4°C, and 25°C over 6–12 months .

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